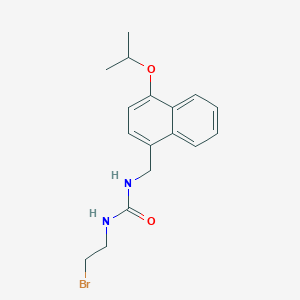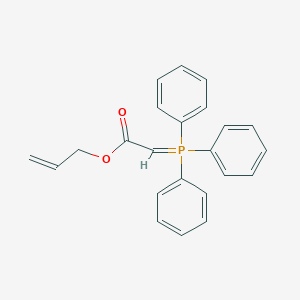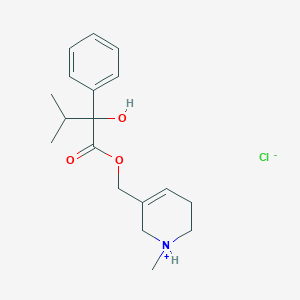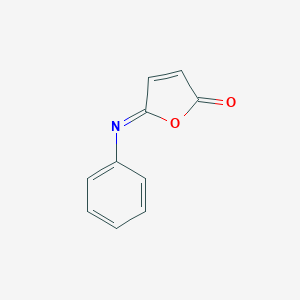
N-Phenylisomaleimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenylisomaleimide (NPM) is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclic imide that is derived from maleic anhydride and aniline. NPM has been extensively studied for its potential applications in various fields, including materials science, organic synthesis, and biomedical research.
科学研究应用
N-Phenylisomaleimide has been used extensively in scientific research due to its unique properties. It is a versatile compound that can be used for a wide range of applications, including:
1. Organic Synthesis: N-Phenylisomaleimide has been used as a building block for the synthesis of various organic compounds, including heterocyclic compounds and polymers.
2. Materials Science: N-Phenylisomaleimide has been used as a dopant in the fabrication of conducting polymers, which have potential applications in electronic devices.
3. Biomedical Research: N-Phenylisomaleimide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
作用机制
The mechanism of action of N-Phenylisomaleimide is not fully understood. However, it is believed to inhibit the activity of the anti-apoptotic protein Bcl-2, which plays a crucial role in the regulation of apoptosis. By inhibiting the activity of Bcl-2, N-Phenylisomaleimide induces apoptosis in cancer cells, leading to their death.
生化和生理效应
N-Phenylisomaleimide has been shown to induce apoptosis in cancer cells by inhibiting the activity of Bcl-2. However, its effects on normal cells are not well understood. Further studies are needed to determine the potential side effects of N-Phenylisomaleimide on normal cells.
实验室实验的优点和局限性
N-Phenylisomaleimide has several advantages as a research tool. It is a versatile compound that can be used for a wide range of applications. It is also relatively easy to synthesize and purify. However, N-Phenylisomaleimide has some limitations as well. It is a toxic compound that should be handled with care. Its effects on normal cells are not well understood, and further studies are needed to determine its potential side effects.
未来方向
There are several future directions for the research on N-Phenylisomaleimide. Some of the potential areas of research include:
1. Development of Novel Cancer Therapies: N-Phenylisomaleimide has shown promising results in inducing apoptosis in cancer cells. Further studies are needed to determine its potential as a cancer therapy.
2. Materials Science: N-Phenylisomaleimide has potential applications as a dopant in the fabrication of conducting polymers. Further studies are needed to determine its potential in this field.
3. Organic Synthesis: N-Phenylisomaleimide has been used as a building block for the synthesis of various organic compounds. Further studies are needed to explore its potential in this field.
Conclusion:
N-Phenylisomaleimide is a versatile compound that has potential applications in various fields, including materials science, organic synthesis, and biomedical research. Its unique properties have made it a popular research tool in scientific research. Further studies are needed to explore its potential in various fields and to determine its potential side effects on normal cells.
合成方法
The synthesis of N-Phenylisomaleimide involves the reaction between maleic anhydride and aniline in the presence of a catalyst, such as acetic acid. The reaction proceeds via the formation of an imide intermediate, which undergoes a cyclization reaction to form N-Phenylisomaleimide. The purity of the final product can be improved by recrystallization from a suitable solvent.
属性
CAS 编号 |
19990-26-2 |
|---|---|
产品名称 |
N-Phenylisomaleimide |
分子式 |
C10H7NO2 |
分子量 |
173.17 g/mol |
IUPAC 名称 |
5-phenyliminofuran-2-one |
InChI |
InChI=1S/C10H7NO2/c12-10-7-6-9(13-10)11-8-4-2-1-3-5-8/h1-7H |
InChI 键 |
NULZNTDKTDTWGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C2C=CC(=O)O2 |
规范 SMILES |
C1=CC=C(C=C1)N=C2C=CC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



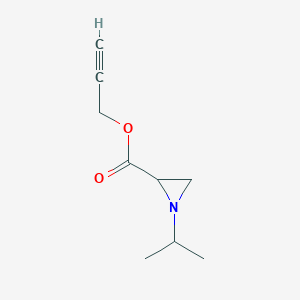
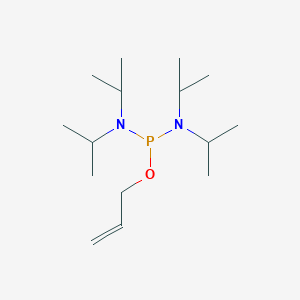
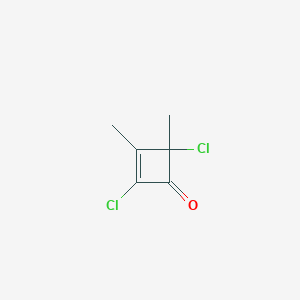

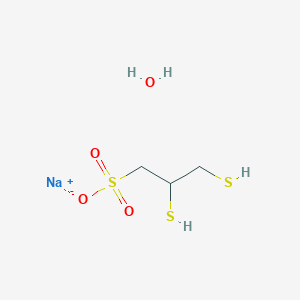
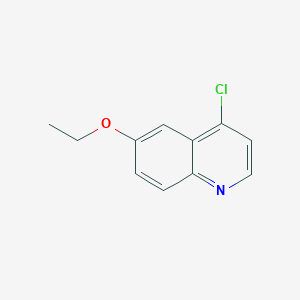
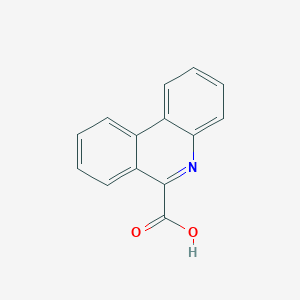
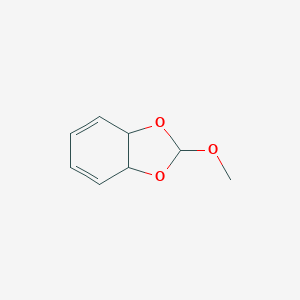
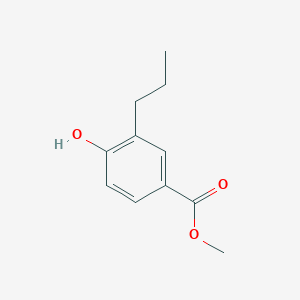

![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)
